N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c17-13-6-5-9(23-13)7-14(21)20-16-19-11(8-22-16)15-18-10-3-1-2-4-12(10)24-15/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYXUXMEIUVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. Molecular docking studies can provide insights into the binding interactions between the compound and its target proteins.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related derivatives:
*Calculated based on molecular formula.
Key Observations:
Chlorine: The 5-chlorothiophene in the target compound may improve lipophilicity compared to dichlorophenyl in , which forms intermolecular hydrogen bonds influencing crystal packing . Polar Groups: The ethoxyphenyl and cyanophenyl groups in introduce polarity, possibly altering solubility and target binding.
Synthetic Routes :
Pharmacological and Physicochemical Comparisons
Antinociceptive Activity:
- The thiadiazole derivative in demonstrated significant antinociception in mice at 100 mg/kg (tail-clip test), with a response delay of 8.2 sec vs. 2.1 sec for controls . The target compound’s 5-chlorothiophene may offer similar or enhanced activity due to improved receptor interaction.
Enzyme Inhibition:
- Compound 6a inhibits COX/LOX enzymes (IC₅₀ ~10 μM), attributed to the hydroxy-methoxyphenyl group. The target’s benzothiazole-thiazole core may target similar enzymes but with distinct selectivity.
Solubility and Stability:
- Crystallographic studies of reveal that dichlorophenyl-thiazole derivatives form hydrogen-bonded dimers (N–H⋯N), enhancing stability but reducing aqueous solubility . The target’s chlorothiophene may balance lipophilicity and solubility better.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that incorporates both benzothiazole and thiazole moieties. These heterocyclic structures are recognized for their significant biological activities, particularly in pharmacology. This article delves into the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Benzothiazole and thiazole rings : Known for their biological significance.
- Acetamide functional group : Enhances solubility and biological activity.
Chemical Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
-
Anticancer Activity :
- The compound has shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- It targets specific molecular pathways involved in tumor growth, such as those related to caspase activation and cell cycle regulation.
-
Antimicrobial Properties :
- Exhibits antibacterial and antifungal activities by disrupting microbial cell wall synthesis and function.
- Benzothiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria.
Anticancer Studies
A comprehensive review of benzothiazole derivatives highlighted the anticancer potential of compounds similar to this compound. Notably:
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.24 to 0.92 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.57 |
| A549 | 0.40 |
| HeLa | 0.31 |
Antimicrobial Studies
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity:
- Benzothiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi .
Case Studies
Several studies have documented the biological activities of related compounds:
- Kumbhare et al. (2019) : Investigated the cytotoxic properties of benzothiazole derivatives against human leukemia cell lines, reporting significant activity at low concentrations .
- Aiello et al. (2008) : Explored the antibacterial properties of benzothiazole derivatives, demonstrating their potential as novel antibiotics .
Q & A
Q. What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with thiazole precursors, followed by amide coupling. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Amide bond formation : Reacting 5-chlorothiophene-2-acetic acid with the thiazole-amine intermediate using coupling agents like EDCI/HOBt in dichloromethane under nitrogen . Optimization involves adjusting temperature (20–80°C), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., triethylamine for deprotonation) to improve yields (70–85%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments (e.g., benzothiazole protons at δ 7.5–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
- Elemental analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations .
- Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Reaction path searches : Apply density functional theory (DFT) to model transition states and identify energy barriers in thiazole cyclization steps .
- Solvent effects : Use COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., DMF vs. THF) .
- Machine learning : Train models on reaction databases to predict yields based on temperature, catalyst loading, and solvent .
Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- X-ray crystallography : Resolve ambiguity in amide bond geometry (e.g., cis vs. trans) by comparing experimental bond lengths (C=O: ~1.23 Å, C-N: ~1.34 Å) with DFT-optimized structures .
- Dynamic NMR : Detect rotational barriers in the amide group at variable temperatures to explain split signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize analogs with halogen (Cl → F, Br) or electron-donating (OCH₃) groups on the benzothiazole or thiophene rings to assess effects on bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with targets like PFOR enzyme (PDB: 1Y9M) and quantify binding energies (ΔG < −8 kcal/mol indicates strong affinity) .
Q. How can conflicting bioactivity data across assays be reconciled?
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels for cytotoxicity) to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) explains inconsistent activity .
Methodological Guidance
Designing a scalable synthesis protocol for gram-scale production:
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic amidation steps .
- Workup optimization : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .
Addressing low yields in amide coupling steps:
- Coupling agent screening : Compare EDCI, DCC, and HATU efficiency under inert atmospheres .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yields by 15–20% .
Interpreting unexpected byproducts in the final synthesis step:
- LC-MS analysis : Identify dimers or oxidized species (e.g., sulfoxide formation) via m/z shifts .
- Reaction quenching : Add antioxidants (e.g., BHT) to suppress radical-mediated side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
